molecular formula C5H11ClN2O B1655822 1-Methoxycyclopropane-1-carboximidamide;hydrochloride CAS No. 426828-35-5

1-Methoxycyclopropane-1-carboximidamide;hydrochloride

Cat. No.: B1655822
CAS No.: 426828-35-5
M. Wt: 150.61
InChI Key: DYZPMBIBDLSYOJ-UHFFFAOYSA-N
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Description

1-Methoxycyclopropane-1-carboximidamide;hydrochloride is a chemical compound with the molecular formula C5H10N2O·HCl. It is a derivative of cyclopropane, featuring a methoxy group and a carboximidamide group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Methoxycyclopropane-1-carboximidamide;hydrochloride typically involves the reaction of cyclopropyl cyanide with sodium alkoxide, followed by the addition of methanol and hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxycyclopropane-1-carboximidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxycyclopropane-1-carboximidamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane derivatives.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving cyclopropane derivatives.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxycyclopropane-1-carboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboximidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methoxycyclopropane-1-carboximidamide;hydrochloride can be compared with other similar compounds, such as:

    Cyclopropane-1-carboximidamide: Lacks the methoxy group, which may affect its reactivity and interactions.

    1-Methoxycyclopropane-1-carboxamide: Has a carboxamide group instead of a carboximidamide group, leading to different chemical properties and applications.

    1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride: Features a methoxymethyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methoxycyclopropane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-8-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZPMBIBDLSYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426828-35-5
Record name Cyclopropanecarboximidamide, 1-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426828-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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